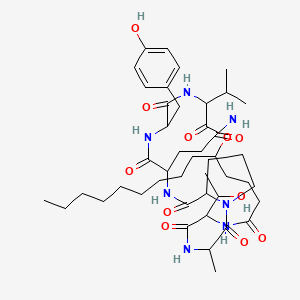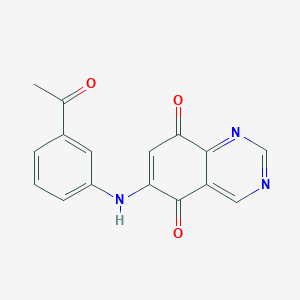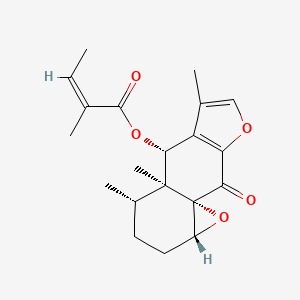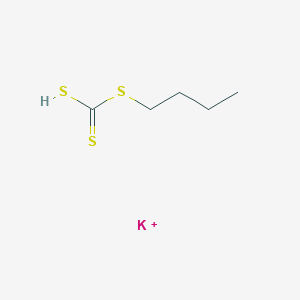
Potassium;butylsulfanylmethanedithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;butylsulfanylmethanedithioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion and a butylsulfanylmethanedithioic acid moiety, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium;butylsulfanylmethanedithioic acid typically involves the reaction of butylsulfanylmethanedithioic acid with a potassium base. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;butylsulfanylmethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Potassium;butylsulfanylmethanedithioic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which potassium;butylsulfanylmethanedithioic acid exerts its effects involves the interaction of the butylsulfanylmethanedithioic acid moiety with molecular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and proteins that interact with sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of a butyl group.
Potassium isopropylxanthate: Contains an isopropyl group, offering different reactivity and properties.
Potassium butylxanthate: Similar but lacks the sulfanylmethanedithioic acid moiety.
Uniqueness: Potassium;butylsulfanylmethanedithioic acid is unique due to the presence of the butylsulfanylmethanedithioic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
928-48-3 |
|---|---|
Formule moléculaire |
C5H10KS3+ |
Poids moléculaire |
205.4 g/mol |
Nom IUPAC |
potassium;butylsulfanylmethanedithioic acid |
InChI |
InChI=1S/C5H10S3.K/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1 |
Clé InChI |
QSJOCCSZZLNGPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=S)S.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



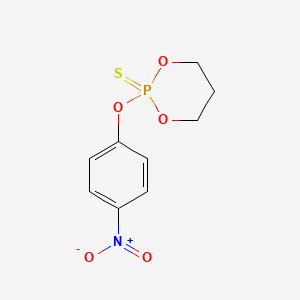

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
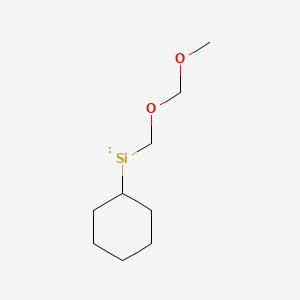

![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
